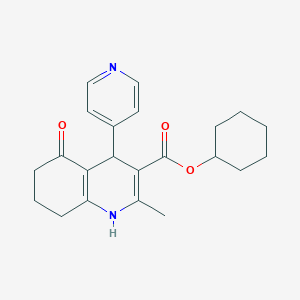![molecular formula C24H34N4O B5136723 N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5136723.png)
N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. The inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, which can have a range of effects on the brain and body.
Mecanismo De Acción
The mechanism of action of N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide involves the inhibition of GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound can increase the levels of GABA, which can have a range of effects on neuronal activity. GABA is an inhibitory neurotransmitter that can reduce the activity of neurons in the brain, leading to a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to increase GABA levels in the brain. Studies have shown that this compound can reduce anxiety and improve cognitive function in animal models, and may have potential as a treatment for disorders such as epilepsy and addiction. However, the effects of this compound can depend on factors such as dosage, route of administration, and individual differences in metabolism and sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide for lab experiments is its potency and selectivity as a GABA-AT inhibitor. This makes it a useful tool for studying the role of GABA in the brain and for investigating potential therapeutic applications. However, this compound can also have limitations, such as potential off-target effects or toxicity at high doses. Careful consideration of dosage and experimental design is necessary to ensure accurate and reliable results.
Direcciones Futuras
There are several potential future directions for research on N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide. One area of interest is the development of more selective and potent GABA-AT inhibitors that can be used as therapeutic agents. Another area of interest is the investigation of the effects of this compound on different brain regions and circuits, as well as the potential interactions with other neurotransmitter systems. Finally, there is potential for the use of this compound in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide can be synthesized using a variety of methods, but one common approach involves the reaction of 2-methylbenzoyl chloride with 1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazole-5-carboxylic acid, followed by purification and isolation of the resulting product. Other methods involve the use of different starting materials or reaction conditions, but the general approach involves the formation of a benzamide derivative that can inhibit GABA-AT.
Aplicaciones Científicas De Investigación
N-[1-(1-cyclooctyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide has been the subject of extensive scientific research due to its potential as a therapeutic agent for a range of neurological and psychiatric disorders. Studies have shown that this compound can increase GABA levels in the brain, which can have a range of effects on neuronal activity, including reducing anxiety, improving cognition, and preventing seizures. Research has also suggested that this compound may have potential as a treatment for addiction, as it can reduce the reinforcing effects of drugs of abuse.
Propiedades
IUPAC Name |
N-[2-(1-cyclooctylpiperidin-4-yl)pyrazol-3-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O/c1-19-9-7-8-12-22(19)24(29)26-23-13-16-25-28(23)21-14-17-27(18-15-21)20-10-5-3-2-4-6-11-20/h7-9,12-13,16,20-21H,2-6,10-11,14-15,17-18H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEJWMCMCHAMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)C4CCCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-isoxazolylmethyl)-N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5136644.png)
![1-acetyl-4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5136645.png)
![5-[(4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5136652.png)

![N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5136661.png)
amine oxalate](/img/structure/B5136663.png)



![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5136688.png)
![N-(4-fluorophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5136713.png)

![5-(4-methyl-1,4-diazepan-1-yl)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B5136737.png)
![ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5136744.png)
